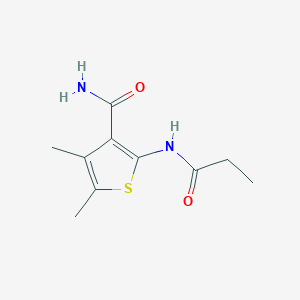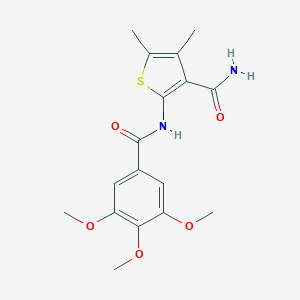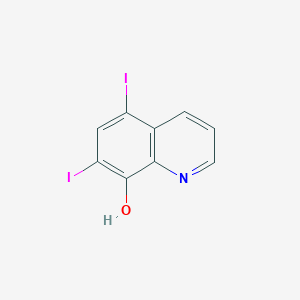
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” is a chemical compound . It is also known as “Silthiofam” and is used in agricultural pesticides . It is a beige powder free from visible extraneous matter and added modifying agents .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide”, has been a topic of interest for many scientists. The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso (and isothio) cyanates has been investigated for the synthesis of thieno [2,3-d] pyrimidines .Molecular Structure Analysis
The molecular formula of “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” is C10H14N2O2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene-based analogs, including 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-inflammatory Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of anti-inflammatory drugs .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This indicates that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of antimicrobial drugs .
Anticancer Properties
Thiophene derivatives have been found to exhibit anticancer properties . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of anticancer drugs .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide could potentially be used in the development of OLEDs .
Antioxidant Activity
Among the evaluated compounds, 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide was found to possess the highest antioxidant activity . This indicates that it could potentially be used in the development of antioxidant drugs .
Zukünftige Richtungen
The future directions for “4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide” and other thiophene derivatives involve further exploration of their synthesis and potential applications. Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Wirkmechanismus
Target of Action
The primary targets of 4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been shown to have a variety of biological effects . .
Mode of Action
Thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects . .
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-7(13)12-10-8(9(11)14)5(2)6(3)15-10/h4H2,1-3H3,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBEYDLRXTBNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(propanoylamino)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464051.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![Ethyl 3-[(4-acetylphenyl)carbamoyl]propanoate](/img/structure/B464070.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)

![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B464149.png)
![4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B464167.png)